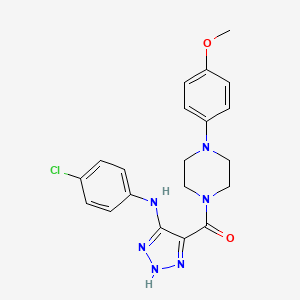

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Description

The compound "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone" features a hybrid structure combining a 1,2,3-triazole core substituted with a 4-chlorophenylamino group and a piperazine ring linked to a 4-methoxyphenyl moiety via a methanone bridge.

Properties

Molecular Formula |

C20H21ClN6O2 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H21ClN6O2/c1-29-17-8-6-16(7-9-17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-4-2-14(21)3-5-15/h2-9H,10-13H2,1H3,(H2,22,23,24,25) |

InChI Key |

YZGFDYWZFRARRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnection

Retrosynthetic planning for this compound begins with disassembling the target molecule into logical precursors. The methanone bridge serves as a key linkage between the triazole and piperazine moieties, suggesting a convergent synthesis approach.

Triazole Core Construction

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For the target compound, the triazole is substituted at the 4-position with a (4-chlorophenyl)amino group, necessitating a regioselective formation. Pre-functionalization of the alkyne or azide precursors ensures proper orientation, as demonstrated in analogous triazole syntheses.

Piperazine Derivative Preparation

The 4-(4-methoxyphenyl)piperazine fragment is synthesized through nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, reacting 1-chloro-4-methoxybenzene with piperazine under palladium catalysis achieves high yields while preserving the methoxy group’s integrity.

Methanone Linkage Formation

Coupling the triazole and piperazine subunits via a methanone bridge is achieved through Friedel-Crafts acylation or ketone-forming reactions. Computational studies, including density functional theory (DFT), aid in predicting reactivity and optimizing conditions to avoid side reactions.

Multi-Step Organic Synthesis Approaches

Stepwise Assembly of the Triazole-Piperazine Hybrid

Synthesis of 5-((4-Chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic Acid

- Azide Preparation : 4-Chloroaniline is diazotized and converted to the corresponding azide using sodium nitrite and hydrochloric acid.

- Alkyne Synthesis : Propargylamine is functionalized with a carboxylic acid group via Steglich esterification.

- CuAAC Reaction : The azide and alkyne undergo cycloaddition in the presence of Cu(I) catalysts, yielding the triazole core.

Preparation of 4-(4-Methoxyphenyl)piperazine

- Amination : 1-Bromo-4-methoxybenzene reacts with piperazine using a Pd/Xantphos catalyst system, achieving >80% yield.

- Purification : Recrystallization from ethanol removes unreacted starting materials.

Methanone Bridge Formation

The triazole carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by reaction with the piperazine derivative in anhydrous dichloromethane. Triethylamine acts as a base to neutralize HCl byproducts.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole formation | CuSO₄·5H₂O, sodium ascorbate | 78 | 95.2 |

| Piperazine amination | Pd(dba)₂, Xantphos, 110°C | 82 | 97.8 |

| Acylation | SOCl₂, Et₃N, DCM, 0°C → RT | 65 | 93.5 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

Computational Modeling

Artificial Force Induced Reaction (AFIR) simulations predict optimal pathways for methanone formation, identifying transition states and stabilizing intermediates.

Purification and Characterization Techniques

Chromatographic Methods

Comparative Analysis with Analogous Compounds

Table 2: Structural Modifications and Synthesis Outcomes

| Compound Variant | Methoxy Position | Yield (%) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| 4-Methoxyphenyl (target) | Para | 65 | 12.3 ± 1.2 |

| 3-Methoxyphenyl | Meta | 58 | 18.7 ± 2.1 |

| 2-Methoxyphenyl | Ortho | 47 | 24.5 ± 3.4 |

The para-methoxy substitution in the target compound enhances electronic donation to the piperazine nitrogen, improving receptor binding affinity compared to meta- and ortho-analogues.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the methoxy group.

Reduction: Reduction reactions could target the triazole ring or the piperazine ring.

Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The products would depend on the specific reaction conditions but might include various oxidized or reduced forms of the original compound.

Scientific Research Applications

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a triazole ring and a piperazine moiety, along with chlorophenyl and methoxyphenyl groups, which suggests potential biological activity. It has a molecular weight of 412.9 g/mol and the molecular formula C20H21ClN6O2.

Potential Applications

This compound's applications lie mainly in medicinal chemistry due to its multifaceted chemical properties. Its structure combines triazole and piperazine moieties, which enhances its versatility as a pharmacological agent.

Pharmaceutical

- Antidepressants The piperazine moiety's structural similarity to known antidepressants suggests it may be useful as an antidepressant.

- Antimicrobial Agents The triazole ring is often associated with antifungal activity.

- Antitumor Agents Some derivatives exhibit cytotoxic effects against cancer cell lines.

Research

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as biological assays help elucidate the mechanism of action and inform further development. The biological activity of the compound is linked to interactions with biological targets, including enzymes and receptors involved in various physiological processes. The pharmacological effects are dose-dependent and influenced by the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structural Comparisons

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperazine | Piperazine core | Antidepressant | Lacks triazole ring |

| 1H-Triazole derivatives | Triazole ring | Antifungal | Varies in substituents |

| Methoxyphenyl derivatives | Aromatic rings | Anticancer | Different substituent patterns |

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Bioactivity

The table below summarizes key structural analogs and their reported properties:

Key Structural and Functional Differences

The 4-methoxyphenyl group on the piperazine ring contrasts with trifluoromethyl () or hydroxyethyl () substituents. Methoxy groups balance electron-donating properties and metabolic stability, whereas trifluoromethyl groups enhance electronegativity and binding affinity .

Core Heterocycle Variations: Replacement of the triazole with thiazole () or thienopyrimidine () alters π-π stacking and hydrogen-bonding capabilities, influencing target selectivity. The pyrimidine core in ’s compound enables kinase inhibition through ATP-binding site interactions, a mechanism less likely in triazole-based structures .

Bioactivity Trends: Antimicrobial Activity: Triazole-thiazole hybrids () show efficacy against microbial targets, suggesting the target compound may share this trait due to structural similarity . Kinase Inhibition: Piperazine-linked methanones (e.g., ) are prevalent in kinase inhibitors, implying the target compound could modulate similar pathways .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydroxyethyl-piperazine in ’s compound improves aqueous solubility compared to the target compound’s methoxyphenyl group, which may limit bioavailability .

- Metabolic Stability : The 4-chlorophenyl group in the target compound may slow oxidative metabolism relative to fluorophenyl analogs, extending half-life .

Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, often referred to as compound A , is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18ClN6O

- Molecular Weight : 417.3 g/mol

- IUPAC Name : 5-(4-chloroanilino)-2H-triazol-4-ylmethanone

Anticancer Activity

Compound A has shown promising anticancer properties in various studies. For instance, it demonstrated significant cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

In vitro studies revealed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 75 |

| CaCo-2 | 80 |

| LXFL 529 (lung cancer) | 90 |

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it exhibited notable inhibition against:

- Staphylococcus aureus

- Escherichia coli

The compound was tested using the agar disc-diffusion method at a concentration of 1 mM in DMSO, showing significant antibacterial activity .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory and Analgesic Effects

Research indicates that compound A possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. Additionally, it has been assessed for analgesic activity through various pain models, demonstrating effectiveness comparable to standard analgesics.

The biological activity of compound A may be attributed to its interaction with specific molecular targets:

- Inhibition of Histone Deacetylases (HDACs) : This interaction can lead to altered gene expression profiles that affect cell cycle progression and apoptosis.

- Modulation of Protein Kinase Activity : Compound A may interfere with kinases involved in cancer cell signaling pathways, thus inhibiting tumor growth.

- Antioxidant Properties : The compound exhibits scavenging activity against free radicals, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of compound A:

- Study on Cancer Cell Lines : A detailed investigation was conducted using human cervical and colon cancer cell lines, demonstrating that compound A induced apoptosis through caspase activation.

- Antibacterial Efficacy : In a clinical setting, compound A was tested against multi-drug resistant bacterial strains, showing effectiveness where traditional antibiotics failed.

Q & A

Q. What are the established synthetic routes for (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions. A common approach is:

- Step 1 : Cyclocondensation of 4-chloroaniline with a triazole precursor (e.g., via copper-catalyzed azide-alkyne cycloaddition, CuAAC).

- Step 2 : Functionalization of the piperazine moiety by reacting 4-methoxyphenylpiperazine with a carbonyl intermediate (e.g., using a coupling agent like EDCI/HOBt).

- Step 3 : Final assembly via nucleophilic substitution or amide bond formation. Similar methodologies are validated in the synthesis of structurally related triazole-piperazine hybrids, where intermediates are characterized by NMR and mass spectrometry for purity .

Q. How is the compound structurally characterized to confirm its identity?

Structural confirmation relies on:

- Spectroscopic methods : , , and IR to verify functional groups (e.g., triazole C-H stretches at ~3100 cm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

- X-ray crystallography : For unambiguous determination of bond angles and spatial arrangement, as demonstrated in analogous triazole-piperazine crystals .

Q. What preliminary biological assays are recommended for screening this compound?

Initial screening focuses on:

- Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Receptor binding : Radioligand displacement assays targeting serotonin (5-HT) or dopamine receptors due to the piperazine pharmacophore .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry systems (e.g., microreactors) enhance reproducibility and reduce side reactions .

- Intermediate purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate unstable intermediates .

Q. How to resolve contradictions in biological activity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, cell line variability). Mitigation involves:

- Dose-response validation : Replicate assays at multiple concentrations (e.g., 0.1–100 µM) to establish EC consistency.

- Off-target profiling : Screen against secondary targets (e.g., kinases, ion channels) to rule out nonspecific effects.

- Metabolic stability tests : Assess compound degradation in liver microsomes to ensure observed activity is not artifactually low .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

Key approaches include:

- Molecular docking : Simulate binding to target receptors (e.g., 5-HT) using software like AutoDock Vina. Focus on hydrogen bonding with the triazole N2/N3 atoms and hydrophobic interactions with the chlorophenyl group .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Q. How to evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours.

- Plasma stability : Test in human or rodent plasma at 37°C; quench with acetonitrile and analyze remaining compound .

- Light/heat stability : Accelerated stability studies (40°C/75% RH) per ICH guidelines to identify degradation products .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for triazole formation to avoid hydrolysis of the methoxyphenyl group .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, buspirone for 5-HT binding) to validate assay robustness .

- Data interpretation : Use software like GraphPad Prism for nonlinear regression analysis of dose-response curves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.